molecular formula C14H11N3S B2602672 2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile CAS No. 338407-73-1

2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile

Cat. No.: B2602672
CAS No.: 338407-73-1
M. Wt: 253.32
InChI Key: WYLMOHICHVYEPF-VOTSOKGWSA-N
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Description

2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile is a chemical compound with the molecular formula C14H11N3S . It has a molecular weight of 253.32 .


Synthesis Analysis

The synthesis of 2,4-diarylated pyrimidines, which are pharmaceutically relevant, has been enabled by Ni-catalyzed Suzuki−Miyaura cross-coupling reactions . This method allows the facile synthesis of 2,4-disubstituted pyrimidines under mild conditions and shows a remarkable substrate scope .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H11N3S .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3 and a boiling point of 445.0±24.0 °C at 760 mmHg . The flash point is 222.9±22.9 °C .

Scientific Research Applications

Synthesis of Novel Compounds

Research has delved into the synthesis of new thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and compounds incorporating a 5-Bromobenzofuran-2-yl moiety from related starting materials. These compounds are characterized using elemental analysis, spectral data, and, where possible, alternative synthesis methods, indicating a broad interest in the derivatization and functional application of similar chemical structures in medicinal and materials chemistry (Abdelriheem, Ahmad, & Abdelhamid, 2015).

Antioxidant Activity

The antioxidant properties of new heterocycles incorporating the pyrazolo-[3,4-D]Pyrimidin-4-One moiety, synthesized from key intermediates similar to "2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile," have been evaluated. Some of these compounds showed antioxidant activity nearly equivalent to ascorbic acid, suggesting their potential utility in pharmacological contexts (El‐Mekabaty, 2015).

Electrochemical Copolymerization

Studies on the electrochemical copolymerization of aniline and anilinesulfonic acids in acetonitrile solution have investigated the impact of sulfanyl compounds on the properties of polyaniline (PANI). This research contributes to understanding how modifications with sulfanyl groups can influence the electrical and solubility properties of conducting polymers, relevant for electronic and sensor applications (Şahin, Pekmez, & Yildiz, 2002).

Spectroscopic Analysis and Potential Chemotherapeutic Application

The spectroscopic investigation and molecular docking study of a compound structurally related to "this compound" have been conducted to evaluate its potential as a chemotherapeutic agent. This work highlights the importance of detailed molecular analysis in identifying new drug candidates (Alzoman et al., 2015).

Acid-Sensitive Platinum Complexes

Research into Pt(II) complexes with ligands similar in structure to "this compound" has revealed their potential as acid-sensitive sensors. These complexes exhibit changes in their photophysical properties in response to acid concentration, demonstrating their utility in detecting environmental changes (Zhang, Zhang, Li, & Sun, 2009).

Properties

IUPAC Name

2-[4-[(E)-2-phenylethenyl]pyrimidin-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S/c15-9-11-18-14-16-10-8-13(17-14)7-6-12-4-2-1-3-5-12/h1-8,10H,11H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLMOHICHVYEPF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=NC=C2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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